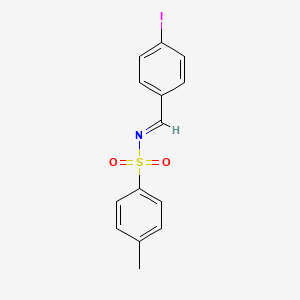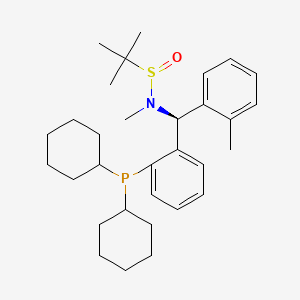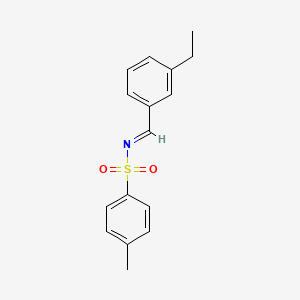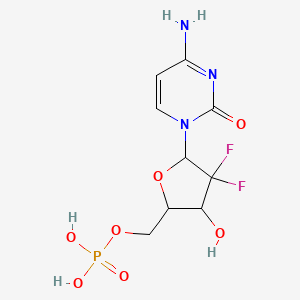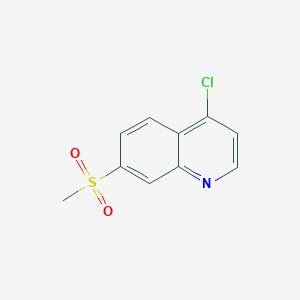
4-Chloro-7-(methylsulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-(methylsulfonyl)quinoline is an organic compound with the molecular formula C10H8ClNO2S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(methylsulfonyl)quinoline can be achieved through several methods. One common approach involves the reaction of 4-chloroquinoline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-(methylsulfonyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Hydrogenated quinoline derivatives.
Applications De Recherche Scientifique
4-Chloro-7-(methylsulfonyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-(methylsulfonyl)quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroquinoline: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.
7-Chloro-4-aminoquinoline: Contains an amino group instead of a methylsulfonyl group, leading to different reactivity and applications.
4-Chloro-6-(methylsulfonyl)quinoline: Similar structure but with the methylsulfonyl group at a different position, affecting its chemical properties and reactivity.
Uniqueness
4-Chloro-7-(methylsulfonyl)quinoline is unique due to the presence of both a chloro and a methylsulfonyl group on the quinoline ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C10H8ClNO2S |
|---|---|
Poids moléculaire |
241.69 g/mol |
Nom IUPAC |
4-chloro-7-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8ClNO2S/c1-15(13,14)7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 |
Clé InChI |
RYBVSLSFFDDLJY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=NC=CC(=C2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


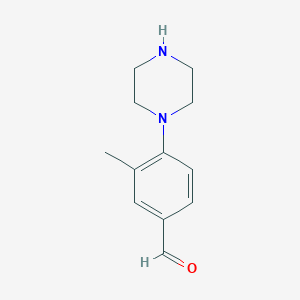
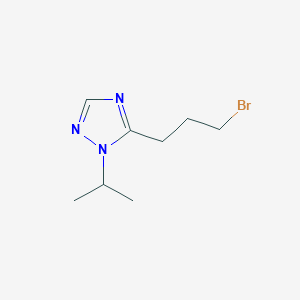
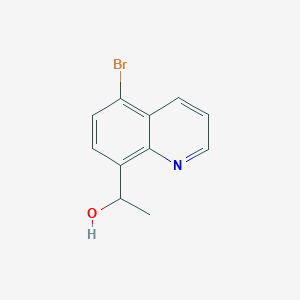
![3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B15328793.png)
![2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride](/img/structure/B15328796.png)
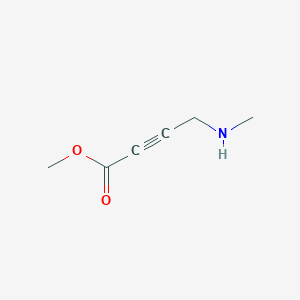
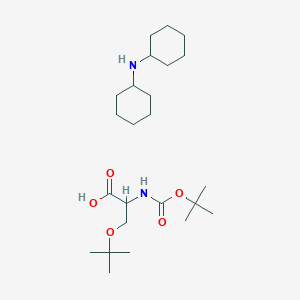
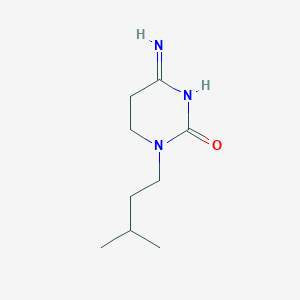
![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
![N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B15328820.png)
